molecular formula C8H7F3N2O2 B8744636 4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbaldehyde

4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbaldehyde

Cat. No.: B8744636
M. Wt: 220.15 g/mol
InChI Key: DXMBMVBXPYJHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

4-ethoxy-6-(trifluoromethyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-7-5(3-14)6(8(9,10)11)12-4-13-7/h3-4H,2H2,1H3

InChI Key

DXMBMVBXPYJHOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC(=C1C=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.76 g (21.3 mmoles) of 5-bromo-4-ethoxy-6-trifluoromethylpyrimidine dissolved in 250 ml of tetrahydrofuran was cooled to −78° C. Thereinto was dropwise added 22.6 ml of a 1.6 M hexane solution containing 36.1 mM of n-butyl lithium. The mixture was stirred for 40 minutes. Thereto was added 2.7 g (45.1 mmoles) of methyl formate. The mixture was stirred for 1.5 hours to give rise to a reaction. After the completion of the reaction, an aqueous ammonium chloride solution was added and extraction with ether was conducted. The resulting organic layer was washed with an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to reduced pressure distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography (eluting solvent: hexane/ethyl acetate mixed solvent) to obtain 3.82 g (yield: 81.6%) of 4-ethoxy-6-trifluoromethylpyrimidine-5-carboaldehyde.
Name
5-bromo-4-ethoxy-6-trifluoromethylpyrimidine
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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